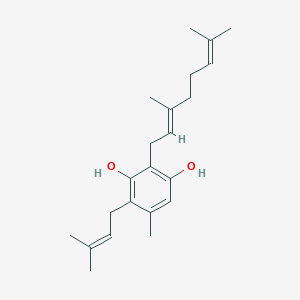
Piperogalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperogalin is a natural product found in Peperomia obtusifolia and Peperomia galioides with data available.
Wissenschaftliche Forschungsanwendungen
Structure
Piperogalin features a complex structure characterized by multiple functional groups, including:
- A phenolic backbone
- Prenyl groups that enhance its biological activity
Chemical Identification
- IUPAC Name : 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-4-(3-methylbut-2-enyl)benzene-1,3-diol
- PubChem CID : 10336642
Pharmaceutical Applications
This compound has shown promising results in various pharmacological studies:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). In vitro studies have reported an IC50 value of 2.57 µM for HepG2 cells, demonstrating significant potency against tumor growth without notable toxicity to major organs .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Natural Product Research
This compound is part of ongoing research into bioactive compounds derived from natural sources. Its unique structure and properties make it a candidate for further exploration in the context of:
- Natural Product Synthesis : Innovative synthetic routes have been developed for the efficient production of this compound, which may facilitate its use in larger-scale applications .
Biological Studies
Studies have focused on the mechanisms through which this compound exerts its effects:
- Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are crucial for understanding its therapeutic potential. For instance, it may modulate apoptosis-related proteins, enhancing its anticancer properties .
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that this compound significantly reduced tumor growth in animal models of hepatocellular carcinoma (HCC). The findings indicated a mechanism involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
In another study, this compound was subjected to antimicrobial testing against common pathogens. Results showed that it inhibited bacterial growth effectively, suggesting that it could be developed into a natural antibiotic alternative .
Eigenschaften
Molekularformel |
C22H32O2 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H32O2/c1-15(2)8-7-9-17(5)11-13-20-21(23)14-18(6)19(22(20)24)12-10-16(3)4/h8,10-11,14,23-24H,7,9,12-13H2,1-6H3/b17-11+ |
InChI-Schlüssel |
XGLWDZCGSBTQLD-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1CC=C(C)C)O)CC=C(C)CCC=C(C)C)O |
Synonyme |
piperogalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















